molecular formula C9H18N2O B14765009 N-Methyl-N-(2-(methylamino)ethyl)cyclobutanecarboxamide

N-Methyl-N-(2-(methylamino)ethyl)cyclobutanecarboxamide

Cat. No.: B14765009
M. Wt: 170.25 g/mol
InChI Key: YMEXIURTIVKSMK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(2-(methylamino)ethyl)cyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with N-methyl-N-(2-aminoethyl)methylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations ensures high yield and purity of the final product. Purification steps, including crystallization or chromatography, are employed to isolate the compound from any impurities.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(2-(methylamino)ethyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF).

    Substitution: Various nucleophiles such as halides, alkoxides; reactions may require catalysts or specific conditions like elevated temperatures.

Major Products Formed

    Oxidation: Formation of oxidized amides or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or other derivatives depending on the nucleophile used.

Scientific Research Applications

N-Methyl-N-(2-(methylamino)ethyl)cyclobutanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders or as an analgesic agent.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-Methyl-N-(2-(methylamino)ethyl)cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N-(2-(methylamino)ethyl)aniline: Similar structure but with an aniline group instead of a cyclobutane ring.

    N-Methylaniline: Contains a methyl group attached to an aniline ring, lacking the cyclobutane and additional amine groups.

    N,N-Dimethylethanamine: A simpler amine with two methyl groups attached to the nitrogen atom.

Uniqueness

N-Methyl-N-(2-(methylamino)ethyl)cyclobutanecarboxamide is unique due to its cyclobutane ring, which imparts specific steric and electronic properties

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

N-methyl-N-[2-(methylamino)ethyl]cyclobutanecarboxamide

InChI

InChI=1S/C9H18N2O/c1-10-6-7-11(2)9(12)8-4-3-5-8/h8,10H,3-7H2,1-2H3

InChI Key

YMEXIURTIVKSMK-UHFFFAOYSA-N

Canonical SMILES

CNCCN(C)C(=O)C1CCC1

Origin of Product

United States

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